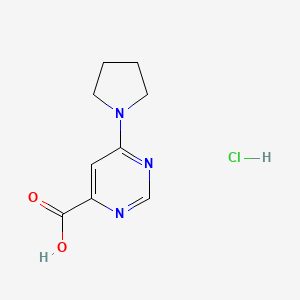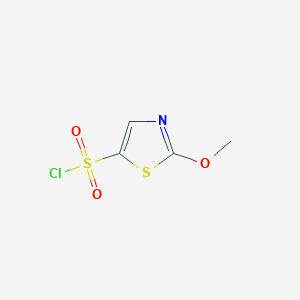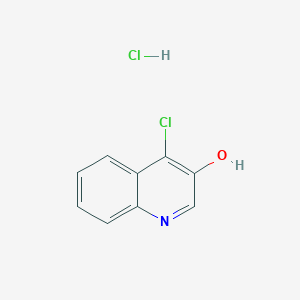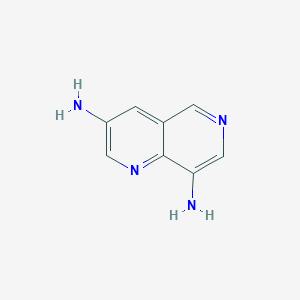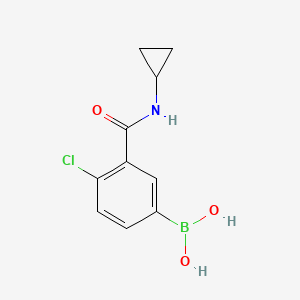
(4-Chloro-3-(cyclopropylcarbamoyl)phenyl)boronic acid
Overview
Description
“(4-Chloro-3-(cyclopropylcarbamoyl)phenyl)boronic acid” is a chemical compound with the molecular formula C10H11BClNO3 . It has a molecular weight of 239.46 . The compound is used by researchers in various fields .
Molecular Structure Analysis
The SMILES string for this compound is OB(O)c1ccc(Cl)c(c1)C(=O)NC2CC2 . The InChI is 1S/C10H11BClNO3/c12-9-4-1-6(11(15)16)5-8(9)10(14)13-7-2-3-7/h1,4-5,7,15-16H,2-3H2,(H,13,14) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (239.46) and its molecular formula (C10H11BClNO3) . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Fluorescence Quenching in Alcohols : Boronic acid derivatives, including (4-Chloro-3-(cyclopropylcarbamoyl)phenyl)boronic acid, have been studied for their fluorescence quenching properties in alcohols. These studies reveal the interaction of these compounds with quenchers like aniline, indicating their potential in fluorescence-based applications (Geethanjali et al., 2015).
Optical Modulation and Saccharide Recognition : These compounds have been used to modify the surface of carbon nanotubes, demonstrating a clear link between their structure and the optical properties of the nanotubes. This includes applications in saccharide recognition, which is crucial in biomedical and environmental sensing (Mu et al., 2012).
Catalytic Properties in Organic Reactions : Boronic acids, including the mentioned compound, have been recognized for their catalytic properties in various organic reactions. This includes the highly enantioselective aza-Michael addition of hydroxamic acid to quinone imine ketals, highlighting their versatility in organic synthesis (Hashimoto et al., 2015).
Fluorescence Probe for Ions Detection : A boronic acid derivative has been synthesized as a sequential "on-off-on"-type relay fluorescence probe for Fe3+ ions and F- ions. This demonstrates the potential of boronic acid derivatives in the development of sensitive and selective sensors for ion detection in various environments (Selvaraj et al., 2019).
Extraction-Spectrophotometry of Boron : Studies have explored the use of boronic acid derivatives in the extraction-spectrophotometry of boron, indicating their utility in analytical chemistry for boron detection and quantification (Sengupta & Balasubramanian, 1991).
Adsorption and Recovery of Boronic Acid : Research has been conducted on the development of novel adsorption materials with boronate affinity. This includes the synthesis of nanocomposites for boronic acid recovery, highlighting their potential in environmental applications and resource recovery (Zhang et al., 2021).
Mechanism of Action
- In the context of Suzuki–Miyaura coupling, transmetalation occurs. Formally nucleophilic organic groups (such as boron-containing compounds) transfer from boron to a metal catalyst (usually palladium). This process leads to the formation of a new carbon–carbon bond .
Mode of Action
- Boronic acids participate in Suzuki–Miyaura cross-coupling reactions, which involve the formation of carbon–carbon bonds.
properties
IUPAC Name |
[4-chloro-3-(cyclopropylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BClNO3/c12-9-4-1-6(11(15)16)5-8(9)10(14)13-7-2-3-7/h1,4-5,7,15-16H,2-3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBIVGURALLESY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)C(=O)NC2CC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661224 | |
| Record name | [4-Chloro-3-(cyclopropylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
871332-73-9 | |
| Record name | [4-Chloro-3-(cyclopropylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-3-(cyclopropylcarbamoyl)phenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



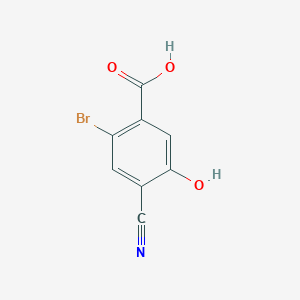
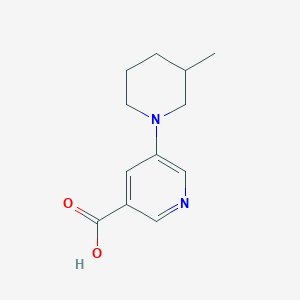
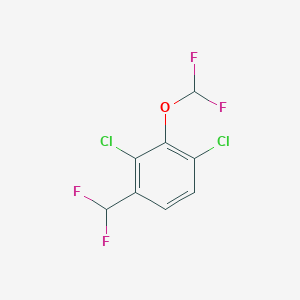
![[1-(1,2,4-Oxadiazol-3-ylmethyl)piperidin-3-yl]methanamine dihydrochloride](/img/structure/B1461855.png)
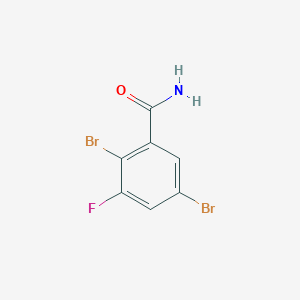
![4-[4-(Methoxymethoxy)phenyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B1461858.png)
![4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline hydrochloride](/img/structure/B1461859.png)
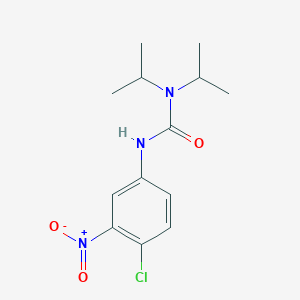
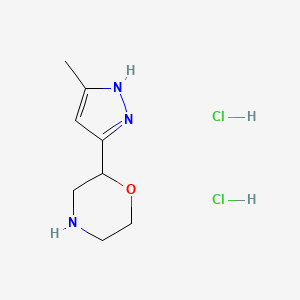
![Tert-butyl 8-hydroxy-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B1461866.png)
